molecular formula C26H20ClN5 B11445253 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B11445253
M. Wt: 437.9 g/mol
InChI Key: VJZFKVHCGJMKLR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile is a pyrido-benzimidazole derivative characterized by a fused heterocyclic core, a 4-chlorobenzyl group at position 2, a methyl group at position 3, and a 3-pyridinylmethylamino substituent at position 1. This compound belongs to a class of molecules investigated for their biological activities, particularly against multidrug-resistant tuberculosis (MDR-TB) and parasitic kinases . Its structure combines electron-withdrawing (chlorobenzyl, carbonitrile) and electron-donating (pyridinylmethylamino) groups, which influence solubility, binding interactions, and metabolic stability.

Properties

Molecular Formula

C26H20ClN5

Molecular Weight

437.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-methyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H20ClN5/c1-17-21(13-18-8-10-20(27)11-9-18)25(30-16-19-5-4-12-29-15-19)32-24-7-3-2-6-23(24)31-26(32)22(17)14-28/h2-12,15,30H,13,16H2,1H3

InChI Key

VJZFKVHCGJMKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCC5=CN=CC=C5)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under specific conditions . The reaction conditions often involve heating under reflux in pyridine, which facilitates the formation of the desired pyrido[1,2-A]benzimidazole scaffold .

Chemical Reactions Analysis

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines:

  • HeLa Cells : The compound showed promising antiproliferative activity with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival, similar to other benzimidazole derivatives .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activities:

  • Bacterial Inhibition : Studies have shown that the compound exhibits moderate to strong antimicrobial effects against various bacterial strains. The presence of the pyridine ring is believed to contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic processes .
  • Comparative Efficacy : When compared to standard antibiotics, the compound demonstrated comparable efficacy, suggesting it could be developed as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound:

  • Modification Studies : Variations in substituents on the benzimidazole core have been systematically studied to identify which modifications enhance biological activity. For instance, alterations in the chlorobenzyl group or variations in the pyridine substitution pattern can significantly influence both anticancer and antimicrobial activities .
  • Lead Optimization : The insights gained from SAR studies are guiding efforts to synthesize more potent analogs that retain desirable pharmacological properties while minimizing toxicity.

Case Study 1: Anticancer Efficacy

A recent study highlighted the synthesis and evaluation of a series of benzimidazole derivatives, including our compound, where it was found that those with specific substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing IC50 values that suggest significant therapeutic potential .

Case Study 2: Antimicrobial Testing

Another investigation focused on assessing the antimicrobial properties of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile exhibited MIC values lower than established antibiotics, positioning them as candidates for further development in infectious disease treatment .

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile and related pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives:

Compound Name Substituents Biological Activity Toxicity (Vero Cells IC₅₀) Key Structural Features Reference
Target Compound : 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]-4-carbonitrile 4-Chlorobenzyl (position 2), 3-methyl, 3-pyridinylmethylamino (position 1) Not explicitly reported; inferred antitubercular/kinase inhibition based on analogs Not reported Unique 3-pyridinylmethylamino group enhances solubility and potential hydrogen bonding
3a : 2-(4-Chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile 4-Chlorobenzyl (position 2), 3-methyl, 1-oxo Antitubercular (sub-micromolar activity vs. MDR-TB) >20 µM Oxo group at position 1; lower solubility compared to amino-substituted analogs
3i : 2-(4-Fluorobenzyl)-3-methyl-1-oxo-4-carbonitrile 4-Fluorobenzyl (position 2), 3-methyl, 1-oxo Antitubercular (potency comparable to 3a) >20 µM Fluorine substituent enhances electronegativity; may improve target interactions
3v : 2-Benzyl-3-methyl-1-oxo-4-carbonitrile Benzyl (position 2), 3-methyl, 1-oxo Antitubercular (high yield synthesis, moderate activity) >20 µM Simple benzyl group; lacks halogen substituents, reducing steric hindrance
BES254242 : 3-(Chloromethyl)-2-formyl-1-oxo-4-carbonitrile Chloromethyl (position 3), formyl (position 2), 1-oxo Kinase inhibition (binds hinge region of EtCRK2 but lacks selectivity pocket interaction) Not reported Formyl group enables hydrogen bonding; chloromethyl may increase lipophilicity
sc-347064 : 3-Methyl-1-(3,4,5-trimethoxyphenyl)-4-carbonitrile 3,4,5-Trimethoxyphenyl (position 1), 3-methyl Fluorescence properties; potential use in molecular dynamics studies Not reported Methoxy groups enhance solubility and polarity; fluorescence modulated by environment

Key Observations:

Substituent Effects on Activity: The 4-chlorobenzyl group in 3a and the target compound enhances antitubercular potency, likely due to hydrophobic interactions with bacterial targets .

Toxicity Profile :

  • Analogs like 3a , 3i , and 3v exhibit low toxicity in Vero cells (IC₅₀ >20 µM), suggesting a favorable safety profile for the pyrido-benzimidazole scaffold .

Structural Modifications for Selectivity :

  • BES254242 demonstrates the importance of substituent positioning for kinase inhibition. Its derivative with a pyrrole nitrogen achieves better selectivity via hydrogen bonding to E88, a feature the target compound’s pyridine group may mimic .

Physicochemical Properties: The 3,4,5-trimethoxyphenyl substituent in sc-347064 increases polarity and fluorescence, highlighting the scaffold’s adaptability for non-therapeutic applications like molecular sensing .

Biological Activity

2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and relevant studies.

This compound has the molecular formula C26H20ClN5C_{26}H_{20}ClN_{5} and a CAS number of 443332-41-0. The unique structure combines elements of pyridine and benzimidazole, which are known for their diverse biological activities. The presence of the chlorobenzyl group and pyridinylmethylamino moiety is believed to enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole, including compounds similar to this compound, exhibit significant anticancer properties. For instance, a study on various benzimidazole derivatives showed potent anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One derivative achieved up to 95% inhibition in MCF-7 cells compared to 60% inhibition by cisplatin .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research indicates that similar benzimidazole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease mechanisms. Compounds with structural similarities demonstrated strong inhibitory activity against these enzymes, suggesting that this compound could possess similar properties .

Antibacterial Activity

The antibacterial potential of this compound is also noteworthy. Studies have shown that benzimidazole derivatives exhibit moderate to strong antibacterial activity against various bacterial strains. For example, certain derivatives demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, indicating a promising avenue for further exploration in antibiotic development .

Synthesis and Evaluation

A study focused on synthesizing a series of new benzimidazole derivatives evaluated their biological activity through various assays. The synthesized compounds were tested for their cytotoxic effects on different cancer cell lines and showed promising results in inhibiting cell growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzimidazole derivatives has been extensively studied. It was found that modifications in the substituents significantly influenced the biological activity. For instance, the introduction of halogen groups like chlorine enhanced the anticancer activity while maintaining acceptable toxicity profiles .

Comparative Analysis

To provide further insights into the biological activity of this compound, a comparison with other structurally similar compounds is presented below:

Compound NameStructureKey Biological Activities
Compound AStructure AAnticancer, AChE inhibitor
Compound BStructure BAntibacterial, Antitumor
Compound CStructure CCytotoxicity against MCF-7

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Chlorobenzyl)-3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-A]benzimidazole-4-carbonitrile?

Methodological Answer:
The synthesis of pyrido[1,2-a]benzimidazole derivatives typically employs multicomponent reactions (MCRs) due to their efficiency in forming complex heterocyclic frameworks. A viable approach involves:

  • Step 1: Condensation of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and a substituted aldehyde (e.g., 4-chlorobenzaldehyde) under reflux in ethanol or DMF .
  • Step 2: Introduction of the 3-pyridinylmethylamino group via nucleophilic substitution or reductive amination. For example, reacting the intermediate with 3-(aminomethyl)pyridine in the presence of a coupling agent like EDCI/HOBt .
  • Purification: Precipitation from the reaction medium (common in MCRs) or column chromatography using gradients of cyclohexane/ethyl acetate .
    Key Considerations:
  • Catalytic bases (e.g., triethylamine) improve yields in MCRs.
  • Solvent choice (polar aprotic vs. protic) affects reaction kinetics and byproduct formation.

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:
A multi-technique approach is critical for unambiguous characterization:

  • IR Spectroscopy: Confirm nitrile (C≡N) stretches near 2230 cm⁻¹ and aromatic C-H stretches .
  • NMR Analysis:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and NH/amine protons (δ 5.1–5.2 ppm) .
    • ¹³C NMR: Detect nitrile carbons (δ 110–120 ppm) and pyridine/benzimidazole carbons (δ 120–150 ppm) .
  • Mass Spectrometry: High-resolution TOF-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve bond lengths/angles and confirm stereochemistry (if crystalline) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or ambiguous NOEs) require:

  • Cross-Validation: Compare IR, NMR, and MS data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Isotopic Labeling: Use deuterated analogs to assign overlapping proton signals .
  • Crystallography: Resolve ambiguities in tautomeric forms or regiochemistry via single-crystal X-ray diffraction .
  • 2D NMR (COSY, HSQC): Map proton-proton correlations and assign quaternary carbons .

Advanced: How can computational methods predict the biological interactions of this compound?

Methodological Answer:
Computational workflows include:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases or GPCRs). Parameterize the ligand with Gaussian-optimized geometries .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
  • QSAR Modeling: Train models on analogs (e.g., pyrido[1,2-a]benzimidazoles) to predict bioavailability or toxicity .
    Data Interpretation:
  • Validate docking poses with experimental IC₅₀ values from enzyme assays.
  • Cross-check MD results with free-energy perturbation (FEP) calculations.

Basic: What solvent systems and reaction conditions optimize yield during synthesis?

Methodological Answer:

  • Solvent Selection:
    • Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates but may require higher temps (80–100°C) .
    • Ethanol/water mixtures: Facilitate precipitation of products in MCRs, simplifying purification .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate cyclization .
  • Temperature Control: Reflux (70–80°C) for MCRs; room temperature for amination steps .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation:
    • Acidic/alkaline conditions: Incubate at 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC .
    • Thermal stress: Heat at 40–60°C for 72h in dry and humid environments .
  • Analytical Monitoring:
    • Use UPLC-MS to identify degradation products (e.g., hydrolysis of nitrile to amide).
    • Track kinetic stability with Arrhenius plots for shelf-life prediction.

Advanced: What synthetic routes minimize byproduct formation in the final step?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., amines with Boc groups) during MCRs .
  • Flow Chemistry: Continuous flow reactors improve mixing and reduce side reactions (e.g., dimerization) .
  • Byproduct Analysis: Use LC-MS to identify impurities and adjust stoichiometry/reactant ratios .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis due to potential cyanide release from nitrile groups .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers.

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